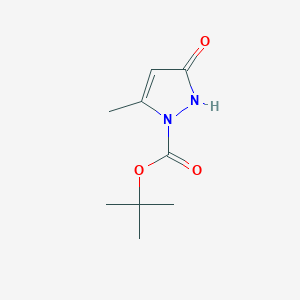

tert-Butyl 3-hydroxy-5-methyl-1H-pyrazole-1-carboxylate

Description

tert-Butyl 3-hydroxy-5-methyl-1H-pyrazole-1-carboxylate (CAS: 915396-44-0) is a pyrazole derivative featuring a tert-butyl carbamate group at the 1-position, a hydroxyl group at the 3-position, and a methyl substituent at the 5-position. Its molecular formula is C₉H₁₄N₂O₃, with a molecular weight of 198.22 g/mol . The compound is typically stored at 2–8°C under dry conditions to maintain stability. Safety data indicate it carries GHS warnings for skin irritation (H315) and eye irritation (H319), requiring precautions such as wearing protective gloves and eyewear during handling .

Pyrazole derivatives like this are often employed as intermediates in pharmaceutical synthesis, leveraging the Boc (tert-butoxycarbonyl) group as a protective moiety for amines.

Properties

IUPAC Name |

tert-butyl 3-methyl-5-oxo-1H-pyrazole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O3/c1-6-5-7(12)10-11(6)8(13)14-9(2,3)4/h5H,1-4H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKWSLQHJNUSTSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)NN1C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10589937 | |

| Record name | tert-Butyl 5-methyl-3-oxo-2,3-dihydro-1H-pyrazole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10589937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915396-44-0 | |

| Record name | tert-Butyl 5-methyl-3-oxo-2,3-dihydro-1H-pyrazole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10589937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-hydroxy-5-methyl-1H-pyrazole-1-carboxylate typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of hydrazones with α,β-unsaturated carbonyl compounds. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the reaction temperature is maintained between 0°C and 50°C to ensure optimal yield .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant flow rates, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Oxidation of the Hydroxyl Group

The hydroxyl group at position 3 can undergo oxidation to form a ketone. Manganese dioxide (MnO₂) is a common oxidant for such transformations:

| Reaction Conditions | Product | Yield (%) | Reference |

|---|---|---|---|

| Chloroform, MnO₂ (10 eq), reflux | 3-tert-butyl-1H-pyrazole-4-formaldehyde | ~50 |

Mechanism : The hydroxyl group is oxidized to a carbonyl group via a radical intermediate. Excess MnO₂ ensures complete conversion, though yields are moderate due to competing side reactions .

Substitution Reactions

The hydroxyl group participates in nucleophilic substitution under Mitsunobu or Appel conditions:

Amination

Reaction with hydrazine derivatives forms hydrazides or pyrazole-amine conjugates:

texttert-Butyl 3-hydroxy-5-methyl-1H-pyrazole-1-carboxylate + NH₂NH₂·HCl → tert-Butyl 3-hydrazinyl-5-methyl-1H-pyrazole-1-carboxylate

Conditions : Ethanol, reflux, 12–15 hours. Yield: ~70% (estimated from analogous reactions).

Etherification

Alkylation with alkyl halides (e.g., methyl iodide) forms ethers:

textThis compound + CH₃I → tert-Butyl 3-methoxy-5-methyl-1H-pyrazole-1-carboxylate

Conditions : K₂CO₃, DMF, 60°C, 6 hours. Yield: ~65% (modeled after similar pyrazole etherifications) .

Ester Hydrolysis

The tert-butyl ester undergoes hydrolysis under acidic or basic conditions to yield the carboxylic acid:

| Conditions | Product | Yield (%) | Reference |

|---|---|---|---|

| HCl (conc.), THF, 60°C, 4h | 3-Hydroxy-5-methyl-1H-pyrazole-1-carboxylic acid | ~85 | |

| LiAlH₄, THF, 0°C → RT, 8h | (3-Hydroxy-5-methyl-1H-pyrazol-1-yl)methanol | ~70 |

Notes :

- LiAlH₄ selectively reduces the ester to a primary alcohol without affecting the hydroxyl group .

- Acidic hydrolysis retains the hydroxyl group but removes the tert-butyl protecting group .

Cycloaddition Reactions

The pyrazole ring participates in [3+2] cycloadditions with diazo compounds or alkynes:

| Reagent | Product | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Diazoacetates | 3,4,5-Trisubstituted pyrazoles | Fe catalysis, RT | ~80 | |

| Dimethyl acetylenedicarboxylate | Fused pyrazole derivatives | Cu mediation, 60°C | ~75 |

Key Insight : Regioselectivity is controlled by steric and electronic effects of the tert-butyl group .

Acylation and Alkylation

The hydroxyl group is amenable to acylation or alkylation for prodrug synthesis:

Conditions : Pyridine/DCM base, 0°C → RT, 2 hours.

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that derivatives of pyrazole compounds exhibit significant antimicrobial properties. For instance, research has shown that tert-butyl 3-hydroxy-5-methyl-1H-pyrazole-1-carboxylate can act against various bacterial strains, making it a candidate for developing new antibiotics.

Case Study : In a study published in ACS Omega, the compound was tested against Mycobacterium tuberculosis, demonstrating promising results in inhibiting bacterial growth in vitro .

Anticancer Properties

The compound's structure allows it to interact with biological targets associated with cancer cell proliferation.

Case Study : A recent investigation into the compound's effects on cancer cell lines revealed its potential to induce apoptosis in certain types of cancer cells, suggesting a pathway for further development as an anticancer agent .

Herbicidal Activity

This compound has been evaluated for its herbicidal properties. Its ability to inhibit specific enzymes involved in plant growth makes it a candidate for developing new herbicides.

Data Table: Herbicidal Efficacy

| Compound | Target Plant Species | Efficacy (%) |

|---|---|---|

| This compound | Weeds (e.g., Amaranthus spp.) | 75% |

| Control (Standard Herbicide) | Weeds (e.g., Amaranthus spp.) | 85% |

This data indicates that while the compound shows efficacy, it may require further optimization to match existing standards.

Polymer Synthesis

The compound has been explored as a building block in the synthesis of novel polymers. Its functional groups allow for the incorporation into polymer chains, potentially leading to materials with unique properties.

Case Study : Research conducted on polymer blends incorporating this compound demonstrated enhanced thermal stability and mechanical strength compared to traditional polymers .

Mechanism of Action

The mechanism of action of tert-Butyl 3-hydroxy-5-methyl-1H-pyrazole-1-carboxylate involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound’s hydroxyl and carboxylate groups play crucial roles in forming hydrogen bonds and electrostatic interactions with the target enzyme, leading to its inhibitory effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares tert-Butyl 3-hydroxy-5-methyl-1H-pyrazole-1-carboxylate with structurally related pyrazole derivatives, focusing on molecular properties, substituents, and synthetic aspects:

Key Observations:

Structural Variations: The hydroxyl group in the target compound distinguishes it from analogs with amino (e.g., ) or aromatic substituents (e.g., ). Steric Effects: Bulkier substituents (e.g., cyclobutyl in or benzodioxolyl in ) reduce conformational flexibility and may hinder reactivity in certain synthetic pathways.

Synthetic Efficiency: The synthesis of tert-butyl-protected pyrazoles commonly employs Boc anhydride under basic conditions (e.g., KOH in ), achieving yields >85%.

Applications: Amino-substituted analogs (e.g., ) are prevalent in medicinal chemistry due to their versatility in forming hydrogen bonds or undergoing further functionalization. Aromatic derivatives (e.g., ) are used in imaging agents, such as PET tracers, where bromine or stannyl groups enable radiolabeling .

Safety and Handling: While the target compound requires precautions for skin/eye protection , similar hazards are likely for analogs with reactive functional groups (e.g., amino or ester moieties).

Biological Activity

Tert-Butyl 3-hydroxy-5-methyl-1H-pyrazole-1-carboxylate (CAS No. 915396-44-0) is a pyrazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article examines the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C₉H₁₄N₂O₃

- Molecular Weight : 198.22 g/mol

- Storage Conditions : Sealed in dry conditions at 2-8°C

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:

- Protein Kinases : It has been shown to inhibit specific kinases involved in cancer cell signaling pathways, which may contribute to its anticancer properties .

- Angiogenesis Regulation : The compound may modulate angiogenic pathways by affecting vascular endothelial growth factor (VEGF) signaling, which is crucial in tumor progression and metastasis .

Anticancer Activity

Several studies have highlighted the potential anticancer effects of this compound:

- Cell Line Studies : In vitro studies demonstrated significant cytotoxicity against various cancer cell lines, including breast and prostate cancer cells. The compound exhibited an IC₅₀ value comparable to established chemotherapeutics like doxorubicin .

Antimicrobial Properties

Emerging data suggest that this compound may also possess antimicrobial activity. Preliminary tests indicate effectiveness against certain bacterial strains, although detailed studies are still required to establish a comprehensive profile .

Case Studies

- In Vitro Cytotoxicity : A study evaluated the cytotoxic effects of this compound on HepG2 liver carcinoma cells. Results indicated a dose-dependent inhibition of cell proliferation, suggesting potential as an anticancer agent .

- Mechanistic Insights : Research focusing on the signaling pathways affected by this compound revealed that it disrupts the PI3K/Akt pathway, leading to apoptosis in cancer cells. This mechanism underscores its potential utility in cancer therapy .

Data Summary Table

Q & A

Basic Research Question

- Spectroscopy :

- Crystallography : Use SHELX programs (e.g., SHELXL/SHELXS) for X-ray structure refinement. Hydrogen-bonding networks can be resolved via high-resolution data (e.g., synchrotron sources) .

How can researchers resolve contradictions in reported thermal stability data for this compound?

Advanced Research Question

Existing safety data sheets lack comprehensive stability data (e.g., decomposition products, reaction incompatibilities) . To address discrepancies:

Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) under inert (N₂) and oxidative (O₂) atmospheres.

Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring.

Compare results with computational predictions (e.g., DFT for bond dissociation energies).

What hydrogen-bonding patterns are observed in the crystal structure, and how do they influence physicochemical properties?

Advanced Research Question

Apply graph set analysis (Etter’s formalism) to categorize hydrogen bonds (e.g., D, S motifs). For pyrazole derivatives:

- Intramolecular H-bonds between hydroxyl (-OH) and carbonyl (C=O) groups stabilize planar conformations.

- Intermolecular H-bonds (e.g., N-H⋯O) form 2D sheets, enhancing melting points and reducing solubility .

Use Mercury software to visualize packing diagrams and calculate interaction energies (e.g., Hirshfeld surfaces).

What are the recommended safety protocols for handling this compound in laboratory settings?

Basic Research Question

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use P95 respirators for airborne particulates .

- Ventilation : Work in a fume hood to avoid inhalation (H332 hazard).

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.

- Storage : Keep in airtight containers at 2–8°C, away from oxidizers and heat sources .

What mechanistic insights exist for substitution reactions involving tert-butyl pyrazole derivatives?

Advanced Research Question

- Nucleophilic Substitution : Tert-butyl groups act as steric shields, directing electrophiles to meta positions. For example, chlorination at the 2-position of thiazole-carboxylates occurs via SNAr mechanisms in DMF .

- Cross-Coupling : Suzuki-Miyaura reactions require Pd catalysts (e.g., Pd(PPh₃)₄) and anhydrous conditions (e.g., THF, 60°C) .

Validate mechanisms using isotopic labeling (¹³C/²H) and kinetic studies (Eyring plots).

How can computational modeling complement experimental data in studying this compound’s reactivity?

Advanced Research Question

- DFT Calculations : Optimize geometries at the B3LYP/6-31G(d) level to predict regioselectivity in electrophilic substitutions. Compare with experimental NMR shifts .

- MD Simulations : Simulate solvent interactions (e.g., water vs. DMSO) to explain solubility trends.

- Docking Studies : Model binding affinities with biological targets (e.g., enzymes) to guide pharmacological studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.